molecular formula C27H30N4O2 B2986349 (E)-3-(4-benzhydrylpiperazin-1-yl)-N'-(4-hydroxybenzylidene)propanehydrazide CAS No. 398997-86-9

(E)-3-(4-benzhydrylpiperazin-1-yl)-N'-(4-hydroxybenzylidene)propanehydrazide

Cat. No.: B2986349
CAS No.: 398997-86-9
M. Wt: 442.563
InChI Key: BVEHLTHHROWVSN-SGWCAAJKSA-N
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Description

(E)-3-(4-benzhydrylpiperazin-1-yl)-N'-(4-hydroxybenzylidene)propanehydrazide is a chemical compound that has gained significant attention in recent years due to its potential pharmacological properties. This compound belongs to the class of hydrazide derivatives and has shown promising results in various scientific research studies.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Characterization : The study by El Bakri et al. (2022) discusses the synthesis of new hydrazide derivatives and their structural confirmation through X-ray crystallography and computational studies. This research highlights the importance of (E)-3-(4-Benzhydrylpiperazin-1-yl)-N'-(4-Hydroxybenzylidene)propanehydrazide in developing potential anti-inflammatory agents, showcasing its structural analysis and interactions with enzymes like cyclooxygenase-2 (El Bakri et al., 2022).

  • Crystal Structures and Molecular Docking : Meng et al. (2014) synthesized benzohydrazone derivatives and analyzed their crystal structures. The study offers insights into the trans configuration of molecules and their stabilization through hydrogen bonds, relevant to the understanding of this compound (Meng et al., 2014).

Biological and Pharmacological Activity

  • Antiprotozoal Activity : Carvalho et al. (2014) tested a series of N-acylhydrazone derivatives for their antiparasitic activity, providing a foundation for the potential biological applications of this compound in treating diseases like leishmaniasis and trypanosomiasis (Carvalho et al., 2014).

  • Antitumor and Antimicrobial Potential : Research on Mn(II), Ni(II), and Cu(II) complexes of Schiff base ligands related to this compound showed significant cytotoxicity against carcinoma cells and antimicrobial activity. This study suggests possible antitumor and antimicrobial applications for these compounds (Anonymous, 2021).

  • Insulin-like Activity : Oxidovanadium(V) complexes derived from hydrazone compounds similar to this compound demonstrated the ability to decrease blood glucose levels in diabetic mice, indicating potential insulin-like activity and therapeutic applications in diabetes management (Zhao et al., 2015).

Chemical Properties and Applications

  • Corrosion Inhibition : Chafiq et al. (2020) studied the corrosion-inhibiting properties of hydrazone derivatives, which suggests that compounds like this compound could be effective in protecting metals against corrosion in acidic environments (Chafiq et al., 2020).

Properties

IUPAC Name

3-(4-benzhydrylpiperazin-1-yl)-N-[(E)-(4-hydroxyphenyl)methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O2/c32-25-13-11-22(12-14-25)21-28-29-26(33)15-16-30-17-19-31(20-18-30)27(23-7-3-1-4-8-23)24-9-5-2-6-10-24/h1-14,21,27,32H,15-20H2,(H,29,33)/b28-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEHLTHHROWVSN-SGWCAAJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)NN=CC2=CC=C(C=C2)O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCC(=O)N/N=C/C2=CC=C(C=C2)O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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